![molecular formula C6H5N3O B144765 2-Methyloxazolo[4,5-d]pyrimidine CAS No. 129249-41-8](/img/structure/B144765.png)
2-Methyloxazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a fused pyrimidine derivative that possesses unique chemical properties that make it an attractive target for medicinal chemists. In
Applications De Recherche Scientifique
2-Methyloxazolo[4,5-d]pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has been shown to inhibit the activity of various enzymes, such as phosphodiesterase, protein kinase, and histone deacetylase, which are involved in several disease pathways. Moreover, 2-Methyloxazolo[4,5-d]pyrimidine has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-Methyloxazolo[4,5-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels. By inhibiting this enzyme, 2-Methyloxazolo[4,5-d]pyrimidine can modulate cellular responses to various stimuli, such as inflammation and immune activation.
Effets Biochimiques Et Physiologiques
2-Methyloxazolo[4,5-d]pyrimidine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Moreover, 2-Methyloxazolo[4,5-d]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyloxazolo[4,5-d]pyrimidine in lab experiments include its unique chemical properties, which make it an attractive target for medicinal chemists. The compound is relatively easy to synthesize and can be modified to improve its pharmacological properties. However, there are also some limitations to using 2-Methyloxazolo[4,5-d]pyrimidine in lab experiments. For example, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results. Moreover, the compound may have limited solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-Methyloxazolo[4,5-d]pyrimidine. One direction is to explore the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to synthesize and test new derivatives of 2-Methyloxazolo[4,5-d]pyrimidine with improved pharmacological properties. Moreover, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, the compound's safety and toxicity profile should be thoroughly investigated to assess its potential for clinical use.
Conclusion:
In conclusion, 2-Methyloxazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound possesses unique chemical properties and has been shown to exhibit a wide range of biological activities. However, further research is needed to fully understand the compound's mechanism of action and to assess its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-Methyloxazolo[4,5-d]pyrimidine involves the condensation of 2-aminopyrimidine and ethyl 2-bromoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
Numéro CAS |
129249-41-8 |
|---|---|
Nom du produit |
2-Methyloxazolo[4,5-d]pyrimidine |
Formule moléculaire |
C6H5N3O |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
2-methyl-[1,3]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H5N3O/c1-4-9-6-5(10-4)2-7-3-8-6/h2-3H,1H3 |
Clé InChI |
CTANASBIJLHKQH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2O1 |
SMILES canonique |
CC1=NC2=NC=NC=C2O1 |
Synonymes |
Oxazolo[4,5-d]pyrimidine, 2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




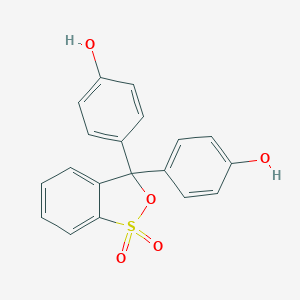
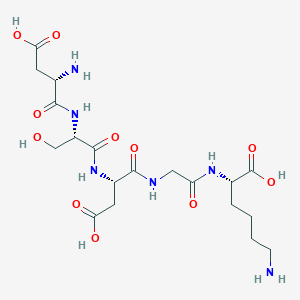
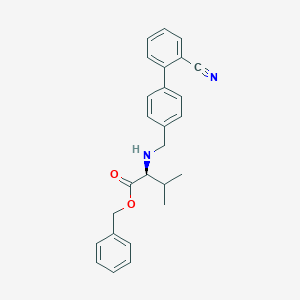
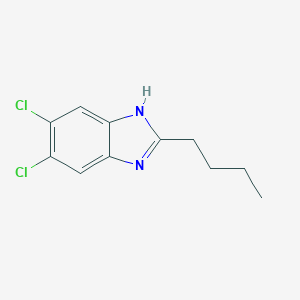
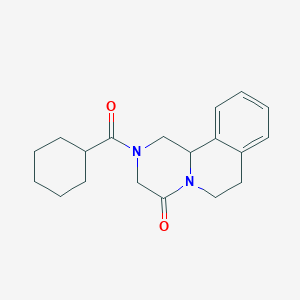

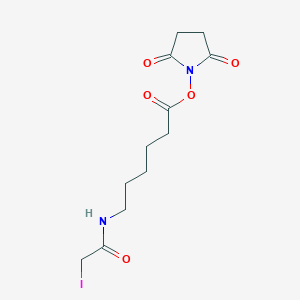

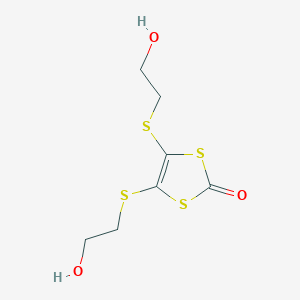

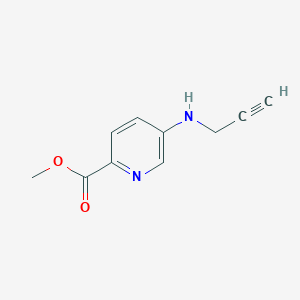
![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)
